Isorhapontigenin

Anti-inflammatory COPD Cytokine inhibition

Resveratrol's poor oral bioavailability limits in vivo exposure in rodent models, compromising pharmacological evaluation. Isorhapontigenin (ISO) solves this with 2-3× higher Cmax/Dose, AUC/Dose, and absolute oral bioavailability (F). • P2Y12 inhibitor: selective ADP-induced platelet aggregation inhibition (IC₅₀ = 1.85 µM), >50-fold more potent than resveratrol. • Anti-inflammatory: 2-fold lower IC₅₀ for IL-6/CXCL8 in airway epithelial cells; uniquely suppresses corticosteroid-insensitive PI3K/Akt pathway. • Antioxidant: DPPH IC₅₀ 102.5 µM vs. 162.5 µM for rhapontigenin. BenchChem ensures consistent quality and global shipping.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 32507-66-7
Cat. No. B148646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsorhapontigenin
CAS32507-66-7
Synonyms3'-methoxy-resveratrol
isorhapontigenin
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O
InChIInChI=1S/C15H14O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3/b3-2+
InChIKeyANNNBEZJTNCXHY-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Isorhapontigenin: Methoxylated Resveratrol Analog


Isorhapontigenin (ISO) is a tetrahydroxylated stilbenoid bearing a methoxy group, structurally classified as an isomer of rhapontigenin and an analog of resveratrol [1]. It is a naturally occurring dietary polyphenol isolated from Gnetum cleistostachyum, Gnetum parvifolium, and Aiphanes aculeata seeds [1]. Recent reviews highlight its diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects, and emphasize its oral bioavailability advantage over resveratrol [2].

Isorhapontigenin: Why Generic Substitution Fails


While the stilbenoid class shares a common core, the methoxylation pattern of isorhapontigenin confers distinct biological and pharmacokinetic properties that cannot be achieved with resveratrol or other analogs. Generic substitution would fail because isorhapontigenin exhibits superior oral bioavailability (approximately two- to three-fold higher than resveratrol) [1] and demonstrates superior anti-inflammatory potency in airway epithelial cells (IC50 values at least two-fold lower than resveratrol) [2]. Furthermore, its selective inhibition of ADP-induced platelet activation (IC50 = 1.85 μM) is a unique profile not shared by resveratrol (IC50 > 100 μM) [3]. These quantifiable differentiators are critical for applications requiring robust in vivo exposure and targeted pathway modulation.

Isorhapontigenin: Quantitative Comparison Guide


Anti-Inflammatory Potency in Airway Epithelial Cells vs. Resveratrol

In primary human airway epithelial cells from healthy and COPD subjects, isorhapontigenin inhibited IL-6 and CXCL8 release with significantly lower IC50 values compared to resveratrol [1]. The compound also suppressed the PI3K/Akt pathway, which was insensitive to dexamethasone, indicating a corticosteroid-independent mechanism [1].

Anti-inflammatory COPD Cytokine inhibition

Inhibition of ADP-Induced Platelet Aggregation vs. Resveratrol

Isorhapontigenin selectively inhibited ADP-induced platelet aggregation with an IC50 of 1.85 μM, while showing marginal inhibition on other agonists at 100 μM [1]. In contrast, resveratrol exhibited weaker inhibition on ADP-induced aggregation (IC50 > 100 μM) and inhibited collagen-induced aggregation at 50–100 μM [1]. Molecular docking indicated greater binding affinity of isorhapontigenin to the P2Y12 receptor compared to resveratrol [1].

Anti-platelet P2Y12 receptor Cardiovascular

Oral Bioavailability and Plasma Exposure vs. Resveratrol

In Sprague-Dawley rats, isorhapontigenin displayed pharmacokinetic profiles superior to resveratrol, with Cmax/Dose, AUC/Dose, and absolute oral bioavailability (F) approximately two- to three-fold greater than resveratrol after a single oral administration (100 μmol/kg) [1]. Dose escalation to 200 μmol/kg resulted in higher dose-normalized plasma concentrations and exposures [1].

Pharmacokinetics Oral bioavailability In vivo

Antioxidant Capacity vs. Rhapontigenin in DPPH and Reducing Assays

In a comparative antioxidant study of four monostilbenes, isorhapontigenin exhibited significantly stronger DPPH radical trapping and Fe3+ reducing capacity than its isomer rhapontigenin [1]. The IC50 values for isorhapontigenin were 102.5 μM (DPPH) and 155.9 μM (Fe3+ reducing), compared to 162.5 μM and 240.6 μM for rhapontigenin, respectively [1].

Antioxidant DPPH Reducing power

COX Inhibition Profile vs. Rhapontigenin

In a comparative analysis of dietary stilbenes, isorhapontigenin inhibited COX-1 and COX-2 with IC50 values of 8.81 μM and 24.00 μM, respectively [1]. This potency was greater than that of rhapontigenin (COX-1: 24.55 μM; COX-2: 36.12 μM) but less than pinostilbene and pterostilbene [1]. The profile indicates moderate COX inhibition, suggesting a potential role in modulating prostaglandin synthesis with a distinct balance of COX-1/COX-2 selectivity compared to other stilbenes.

COX-1 COX-2 Anti-inflammatory

Isorhapontigenin: Validated Application Scenarios


In Vivo Studies Requiring High Oral Bioavailability

Isorhapontigenin is the superior choice for oral dosing in rodent models where resveratrol's poor bioavailability would otherwise limit systemic exposure. Its 2- to 3-fold higher Cmax/Dose, AUC/Dose, and absolute oral bioavailability (F) ensure more reliable in vivo pharmacological evaluation [1].

Anti-Inflammatory Research in Respiratory Disease Models

For investigations into COPD or airway inflammation, isorhapontigenin provides quantifiably superior inhibition of IL-6 and CXCL8 release compared to resveratrol (IC50 values at least 2-fold lower) and uniquely suppresses the corticosteroid-insensitive PI3K/Akt pathway [2]. This makes it a valuable tool for studying steroid-resistant inflammatory mechanisms.

P2Y12 Receptor and Platelet Function Studies

Researchers studying ADP-mediated platelet activation or P2Y12 receptor pharmacology should select isorhapontigenin over resveratrol. It exhibits selective and potent inhibition of ADP-induced platelet aggregation (IC50 = 1.85 μM), a >50-fold greater potency than resveratrol, and demonstrates greater binding affinity to the P2Y12 receptor [3].

Comparative Stilbenoid SAR Studies

Isorhapontigenin's distinct methoxylation pattern and quantifiable differences in antioxidant (DPPH IC50 102.5 μM vs. 162.5 μM for rhapontigenin) and COX inhibitory activities (COX-1 IC50 8.81 μM vs. 24.55 μM for rhapontigenin) provide a critical data point for SAR analyses of the stilbenoid class [4][5].

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